Bis(diethyldithiocarbamato-S,S')iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(diethyldithiocarbamato-S,S’)iron: is a coordination complex with the formula [Fe(S2CNEt2)2]2, where Et represents the ethyl group (C2H5). This compound is a red solid and is representative of several ferrous dithiocarbamates with diverse substituents in place of ethyl. Structurally, it is dimeric, consisting of two pentacoordinate iron (II) centers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(diethyldithiocarbamato-S,S’)iron can be synthesized through the reaction of iron salts with diethyldithiocarbamate ligands. The general reaction involves mixing an iron (II) salt, such as iron (II) chloride, with sodium diethyldithiocarbamate in an aqueous solution. The reaction typically proceeds at room temperature, resulting in the formation of the red solid complex .
Industrial Production Methods: While specific industrial production methods for bis(diethyldithiocarbamato-S,S’)iron are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Bis(diethyldithiocarbamato-S,S’)iron undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized to form iron (III) derivatives.
Reduction: It can be reduced to form iron (I) derivatives.
Substitution: Ligands in the complex can be substituted with other ligands, such as phenanthroline or dithiolene.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like 9,10-phenanthroline and 3,4-bis(trifluoromethyl)-1,2-dithiete are used for ligand substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: Bis(diethyldithiocarbamato-S,S’)iron is used in coordination chemistry studies to understand the behavior of iron complexes and their reactivity with various ligands .
Biology and Medicine:
Industry: In industrial applications, bis(diethyldithiocarbamato-S,S’)iron is used as a precursor for the synthesis of other iron complexes and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of bis(diethyldithiocarbamato-S,S’)iron involves its ability to coordinate with various ligands through its iron centers. The compound can undergo redox reactions, ligand substitution, and coordination with other molecules, which allows it to participate in a wide range of chemical processes. The molecular targets and pathways involved include interactions with nitric oxide and carbon monoxide, leading to the formation of nitrosyl and carbonyl complexes .
Comparison with Similar Compounds
Zinc bis(dimethyldithiocarbamate): Similar in structure but contains zinc instead of iron.
Iron tris(diethyldithiocarbamate): Contains three diethyldithiocarbamate ligands instead of two.
Uniqueness: Bis(diethyldithiocarbamato-S,S’)iron is unique due to its dimeric structure with two pentacoordinate iron (II) centers, which is not commonly observed in other similar compounds. This unique structure imparts distinct chemical reactivity and coordination properties .
Properties
CAS No. |
15656-03-8 |
---|---|
Molecular Formula |
C10H20FeN2S4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N,N-diethylcarbamodithioate;iron(2+) |
InChI |
InChI=1S/2C5H11NS2.Fe/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
InChI Key |
WTAJDDHWXARSLK-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.